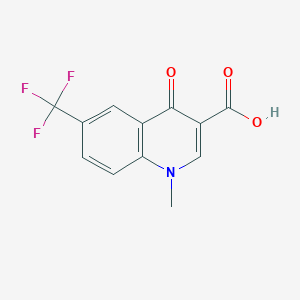

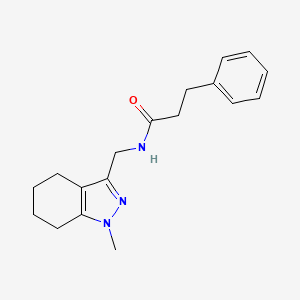

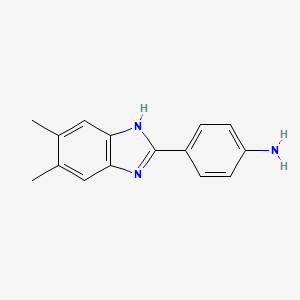

![molecular formula C21H19ClN4O2S B2495269 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894035-00-8](/img/structure/B2495269.png)

2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazolo[3,2-b][1,2,4]triazoles represent an important class of heterocyclic compounds possessing a wide range of biological activities . They exhibit properties such as anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticides, antifungal, antioxidant, antihelmintic or anti-HIV .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This process affords thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .Molecular Structure Analysis

The structure of the regioisomer has been confirmed explicitly by heteronuclear 2D-NMR [(1H–13C) HMBC, (1H–13C) HMQC] spectroscopic and X-ray crystallographic studies .科学的研究の応用

Synthesis and Green Chemistry Applications

The compound has been studied for its synthesis and green chemistry applications. Researchers have developed an efficient, straightforward, and environmentally friendly protocol for the regioselective synthesis of novel functionalized thiazolo[3,2-b][1,2,4]triazoles. This synthesis involves the visible-light-mediated, catalyst-free reaction of diversely substituted α-bromodiketones (generated in situ by the reaction of NBS and 1,3-diketones) with 3-mercapto[1,2,4]triazoles under aqueous conditions. The resulting thiazolo[3,2-b][1,2,4]triazole derivatives exhibit excellent yields .

Anticancer Activity

Given the compound’s potential as an anticancer agent, researchers have explored its properties. Combretastatin A4, a natural product with strong cytotoxicity and vascular-disrupting activity, serves as a lead compound. However, its efficacy against residual tumor tissue remains limited. To address this, scientists have incorporated the thiazolo[3,2-b][1,2,4]triazole moiety into Combretastatin A4, aiming to optimize its structure and develop more efficient and less toxic anticancer drugs. The compound’s nitrogen- and sulfur-containing heterocyclic ring system shows promise for anticancer activity .

Structural Studies

Researchers have confirmed the structure of the regioisomer explicitly through heteronuclear 2D-NMR (1H–13C) HMBC and (1H–13C) HMQC spectroscopic studies. Additionally, X-ray crystallographic studies have provided insights into the compound’s three-dimensional arrangement. These structural studies contribute to our understanding of its properties and potential applications .

作用機序

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to possess a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the biological activities of similar compounds, it can be inferred that it may interact with its targets to modulate their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell growth and proliferation, inflammation, and other physiological processes.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing inflammation, or modulating other cellular processes .

将来の方向性

The synthesis of thiazolo[3,2-b][1,2,4]triazoles and related compounds is an active area of research due to their wide range of biological activities . Future work could focus on exploring new synthetic methods, studying their biological activities, and developing potential applications in medicine and other fields.

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-14-3-2-4-15(11-14)20-24-21-26(25-20)17(13-29-21)9-10-23-19(27)12-28-18-7-5-16(22)6-8-18/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAGFCMNAPJYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

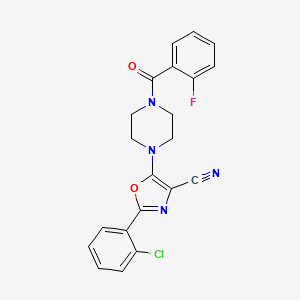

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

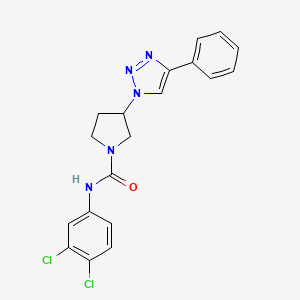

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)

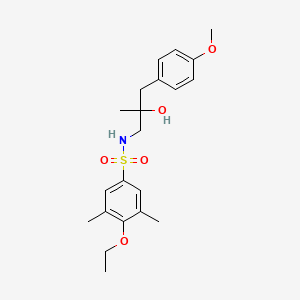

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)

![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)